N-(6-methoxybenzothiazol-2-yl)tricyclo[4.3.1.1<3,8>]undecylcarboxamide
Description
N-(6-Methoxybenzothiazol-2-yl)tricyclo[4.3.1.1³,⁸]undecylcarboxamide is a synthetic organic compound featuring a benzothiazole core substituted with a methoxy group at the 6-position. The benzothiazole moiety is linked via a carboxamide bridge to a tricyclo[4.3.1.1³,⁸]undecane system, a rigid polycyclic hydrocarbon.
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)tricyclo[4.3.1.13,8]undecane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-24-15-4-5-16-17(8-15)25-19(21-16)22-18(23)20-9-12-2-3-13(10-20)7-14(6-12)11-20/h4-5,8,12-14H,2-3,6-7,9-11H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVJDXOYSNRSQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C34CC5CCC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
N-(6-methoxybenzothiazol-2-yl)tricyclo[4.3.1.1<3,8>]undecylcarboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with DNA gyrase subunit B of Staphylococcus aureus, suggesting potential antimicrobial properties. Additionally, docking studies have indicated interactions with superoxide dismutase 1 enzyme, which may contribute to its antioxidant activity. These interactions highlight the compound’s potential in modulating biochemical pathways and influencing cellular functions.
Cellular Effects
N-(6-methoxybenzothiazol-2-yl)tricyclo[4.3.1.1<3,8>]undecylcarboxamide exhibits various effects on different cell types and cellular processes. It has been evaluated for its anticancer properties, showing promising activity against a panel of human tumor cell lines. The compound influences cell signaling pathways, gene expression, and cellular metabolism, potentially leading to apoptosis in cancer cells. Its impact on cellular metabolism includes modulation of oxidative stress and inhibition of key enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of N-(6-methoxybenzothiazol-2-yl)tricyclo[4.3.1.1<3,8>]undecylcarboxamide involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as DNA gyrase and superoxide dismutase, leading to enzyme inhibition or activation. These binding interactions result in changes in gene expression and cellular responses. The compound’s structure allows it to form strong intermolecular hydrogen bonds, further stabilizing its interactions with target biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(6-methoxybenzothiazol-2-yl)tricyclo[4.3.1.1<3,8>]undecylcarboxamide change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound maintains its stability under specific conditions, allowing for prolonged activity. Degradation products may also form over time, potentially altering its biochemical properties and cellular effects.
Dosage Effects in Animal Models
The effects of N-(6-methoxybenzothiazol-2-yl)tricyclo[4.3.1.1<3,8>]undecylcarboxamide vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antimicrobial and antioxidant activities. At higher doses, toxic or adverse effects may occur, including potential irritation and inflammation. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
N-(6-methoxybenzothiazol-2-yl)tricyclo[4.3.1.1<3,8>]undecylcarboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in these pathways can influence cellular energy production, biosynthesis, and degradation processes. Understanding its involvement in metabolic pathways is essential for elucidating its overall biochemical impact.
Transport and Distribution
The transport and distribution of N-(6-methoxybenzothiazol-2-yl)tricyclo[4.3.1.1<3,8>]undecylcarboxamide within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions determine its localization and accumulation within different cellular compartments, influencing its overall efficacy and function.
Subcellular Localization
N-(6-methoxybenzothiazol-2-yl)tricyclo[4.3.1.1<3,8>]undecylcarboxamide exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its activity, as it allows the compound to interact with target biomolecules within specific cellular environments. Understanding its subcellular localization provides insights into its mechanism of action and potential therapeutic applications.
Biological Activity
N-(6-methoxybenzothiazol-2-yl)tricyclo[4.3.1.1<3,8>]undecylcarboxamide is a compound of interest in pharmacological research due to its potential biological activities. This article synthesizes available data on its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex tricyclic structure with a benzothiazole moiety, which is known for its role in various biological activities. The general formula can be represented as follows:
Research indicates that compounds similar to N-(6-methoxybenzothiazol-2-yl)tricyclo[4.3.1.1<3,8>]undecylcarboxamide may exert their effects through several mechanisms:
- Inhibition of Enzymatic Activity : Certain benzothiazole derivatives have been shown to inhibit specific enzymes, which can affect metabolic pathways.
- Antimicrobial Activity : The compound may possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.
- Anti-inflammatory Effects : Some studies suggest that related compounds can modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.
Antimicrobial Activity
A study conducted on similar benzothiazole derivatives demonstrated significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli.
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Compound B | E. coli | 16 µg/mL |
| N-(6-methoxybenzothiazol-2-yl)tricyclo[4.3.1.1<3,8>]undecylcarboxamide | TBD | TBD |
Cytotoxicity Studies
Cytotoxicity assays using various cell lines (e.g., HeLa, MCF-7) have shown that related compounds exhibit varying degrees of cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| Other Compounds | TBD |
Case Studies
Case Study 1: Anticancer Potential
A recent investigation into the anticancer properties of benzothiazole derivatives found that N-(6-methoxybenzothiazol-2-yl)tricyclo[4.3.1.1<3,8>]undecylcarboxamide demonstrated promising results in inhibiting tumor growth in vitro and in vivo models.
Case Study 2: Anti-inflammatory Effects
Another study highlighted the anti-inflammatory properties of related compounds, suggesting potential applications in treating chronic inflammatory diseases.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Benzothiazole Derivatives with Varied Substituents and Side Chains
Substituent Effects on Benzothiazole Ring
- Target Compound : The 6-methoxy group on benzothiazole is electron-donating, enhancing aromatic π-electron density, which may influence binding interactions in biological systems .
- Patent Analogs (): Compounds such as N-(6-trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide feature a strongly electron-withdrawing trifluoromethyl group at the 6-position.
Amide Side Chain Variations
- Target Compound : The tricyclo[4.3.1.1³,⁸]undecyl carboxamide introduces significant steric bulk and rigidity, which may restrict conformational flexibility and enhance target selectivity.
- Patent Analogs : Acetamide-linked aryl groups (e.g., 3-methoxyphenyl in ) provide planar, aromatic side chains that facilitate π-π stacking but lack the tricyclic system’s three-dimensionality .
Tricyclic Structural Analogs
Tricyclo[3.3.1.1³,⁷]Decan-1-amine (Compound J, )
- This amine-containing tricyclic structure shares a similar fused-ring system but lacks the benzothiazole-carboxamide framework.
Tricyclo[4.4.1.1³,⁸]Dodeca-4,9-diene ()
- Detected in Enterococcus casseliflavus cultures, this unsaturated tricyclic hydrocarbon highlights the biological occurrence of such frameworks. However, its lack of functional groups contrasts with the target compound’s carboxamide, limiting direct pharmacological comparability .
Preparation Methods
Synthesis of 6-Methoxybenzothiazol-2-Amine
The benzothiazole core is synthesized through cyclocondensation reactions involving substituted anilines and sulfur-containing reagents. A prominent method involves reacting 4-methoxyaniline with ammonium thiocyanate in the presence of bromine as a catalyst under acidic conditions. This reaction proceeds via the formation of a thiourea intermediate, which undergoes intramolecular cyclization upon treatment with concentrated sulfuric acid (Scheme 1).
Reaction Conditions and Optimization
- Solvent System : Ethanol or glacial acetic acid.
- Temperature : Reflux (100–110°C) for 4–6 hours.
- Yield : 72–85% after recrystallization from aqueous ethanol.
Alternative approaches include the use of microwave-assisted Suzuki-Miyaura coupling to introduce substituents at the 6-position of the benzothiazole ring. For example, 2,6-dichlorobenzothiazole reacts with methoxy-substituted arylboronic acids under microwave irradiation (150°C, 10 minutes) to yield 6-methoxy derivatives with >90% purity.
Preparation of Tricyclo[4.3.1.1³,⁸]Undecane-4-Carboxylic Acid
The tricyclic hydrocarbon moiety is synthesized via isomerization of adamantane derivatives. A critical intermediate, tricyclo[4.3.1.1³,⁸]undecane-4-one , is obtained by treating 2-aminomethyl-2-adamantanol with nitrous acid generated in situ from sodium nitrite and glacial acetic acid. The ketone is subsequently oxidized to the carboxylic acid using potassium permanganate in acidic media (Scheme 2).
Key Steps
- Nitrosation : 2-Aminomethyl-2-adamantanol reacts with HNO₂ at 0–5°C to form a diazonium intermediate, which decomposes to the ketone.
- Oxidation : The ketone is treated with KMnO₄ in H₂SO₄ at 80°C for 8 hours, yielding the carboxylic acid with 65–70% efficiency.
Challenges and Solutions
- Byproduct Formation : Over-oxidation to CO₂ is mitigated by controlling temperature and stoichiometry.
- Purification : Steam distillation followed by hexane extraction isolates the tricyclic carboxylic acid.
Activation of Tricyclo[4.3.1.1³,⁸]Undecane-4-Carboxylic Acid
The carboxylic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under anhydrous conditions. This step ensures reactivity toward nucleophilic amine groups in subsequent coupling reactions.
Optimized Protocol
- Molar Ratio : 1:2 (carboxylic acid : SOCl₂).
- Solvent : Dry toluene or dichloromethane.
- Temperature : 60°C for 3 hours.
- Yield : >95% conversion (confirmed by IR spectroscopy).
Amide Coupling: Formation of N-(6-Methoxybenzothiazol-2-yl)Tricyclo[4.3.1.1³,⁸]Undecane-4-Carboxamide
The final step involves reacting 6-methoxybenzothiazol-2-amine with the tricyclic acid chloride in the presence of a base to neutralize HCl (Scheme 3).
Reaction Parameters
- Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).
- Solvent : Tetrahydrofuran (THF) or dichloromethane.
- Temperature : 0–25°C for 2–4 hours.
- Yield : 80–88% after column chromatography.
Mechanistic Insights
The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acid chloride. Steric hindrance from the tricyclic framework necessitates prolonged reaction times and excess amine.
Analytical Characterization and Quality Control
Spectroscopic Data
- ¹H NMR (CDCl₃): δ 7.45 (s, 1H, benzothiazole-H), 3.89 (s, 3H, OCH₃), 2.1–1.2 (m, 18H, tricyclo-H).
- IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).
Purity Assessment
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Cost-Effective Modifications
- Catalyst Recycling : Lewis acids (e.g., AlCl₃) are recovered via aqueous extraction.
- Solvent Recovery : THF and dichloromethane are distilled and reused, reducing waste.
Environmental Impact
- Waste Streams : Bromine and SOCl₂ require neutralization with NaOH before disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
